molecular formula C5H11BrZn B1615195 Neopentylzinc bromide CAS No. 676137-12-5

Neopentylzinc bromide

Cat. No.: B1615195
CAS No.: 676137-12-5
M. Wt: 216.4 g/mol
InChI Key: BFDYADSOGAJTMG-UHFFFAOYSA-M
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Description

Neopentylzinc bromide is an organozinc compound with the molecular formula C5H11BrZn. It is often utilized in organic synthesis as a reagent for transferring neopentyl groups (–CH2C(CH3)3). This compound plays a critical role in specific palladium-catalyzed cross-coupling reactions by serving as a source of alkyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentylzinc bromide can be synthesized from 1-bromo-2,2-dimethylpropane and zinc. The reaction involves zinc metal powder, lithium chloride, and tetrabutylammonium iodide in tetrahydrofuran at 60°C for 64 hours . The reaction mixture is heated to 50°C, and chloro-trimethyl-silane is added, followed by neopentyl bromide. The conversion is monitored over time by gas chromatography analysis .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of zinc metal and neopentyl bromide in the presence of catalysts and solvents like tetrahydrofuran is a common approach .

Chemical Reactions Analysis

Types of Reactions: Neopentylzinc bromide primarily undergoes substitution reactions. It is used in palladium-catalyzed cross-coupling reactions, where it transfers neopentyl groups to other molecules .

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound are typically neopentyl-substituted organic compounds. These products are valuable intermediates in organic synthesis .

Mechanism of Action

Neopentylzinc bromide exerts its effects through its ability to transfer neopentyl groups to other molecules. The mechanism involves the formation of a palladium complex, which facilitates the transfer of the neopentyl group to the target molecule.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and stability in palladium-catalyzed cross-coupling reactions. The presence of the bromide ion provides a balance between reactivity and stability, making it a preferred choice for certain synthetic applications .

Properties

IUPAC Name

bromozinc(1+);2-methanidyl-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDYADSOGAJTMG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676137-12-5
Record name Zinc, bromo(2,2-dimethylpropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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